N-{4-[methyl(phenyl)sulfamoyl]phenyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[methyl(phenyl)sulfamoyl]phenyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfamoyl group, a phenyl group, and an oxathiine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[methyl(phenyl)sulfamoyl]phenyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the oxathiine ring and the introduction of the sulfamoyl and phenyl groups. Commonly used reagents and conditions for these reactions include:
Formation of the Oxathiine Ring: This step often involves the cyclization of a suitable precursor, such as a dihydroxy compound, in the presence of a sulfur-containing reagent.
Introduction of the Sulfamoyl Group: This can be achieved through the reaction of an amine with a sulfonyl chloride, followed by further functionalization to introduce the methyl and phenyl groups.
Final Assembly: The final step involves coupling the intermediate compounds to form the desired product, often using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-{4-[methyl(phenyl)sulfamoyl]phenyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids or sulfonamides.
Reduction: The oxathiine ring can be reduced to form dihydro derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group can yield sulfonic acids, while reduction of the oxathiine ring can produce dihydro derivatives.
Scientific Research Applications
N-{4-[methyl(phenyl)sulfamoyl]phenyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a potential lead compound for drug discovery.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-{4-[methyl(phenyl)sulfamoyl]phenyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the phenyl groups can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{4-[methyl(phenyl)sulfamoyl]phenyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide: shares structural similarities with other sulfonamide-containing compounds, such as sulfanilamide and sulfamethoxazole.
Oxathiine derivatives: Compounds with similar oxathiine rings, such as 1,4-oxathiine-2,3-dione, can also be compared.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with specific biological targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C24H22N2O4S2 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-[4-[methyl(phenyl)sulfamoyl]phenyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C24H22N2O4S2/c1-26(20-10-6-3-7-11-20)32(28,29)21-14-12-19(13-15-21)25-24(27)22-23(31-17-16-30-22)18-8-4-2-5-9-18/h2-15H,16-17H2,1H3,(H,25,27) |
InChI Key |
HEDRNOBGIGEWBL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(SCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.